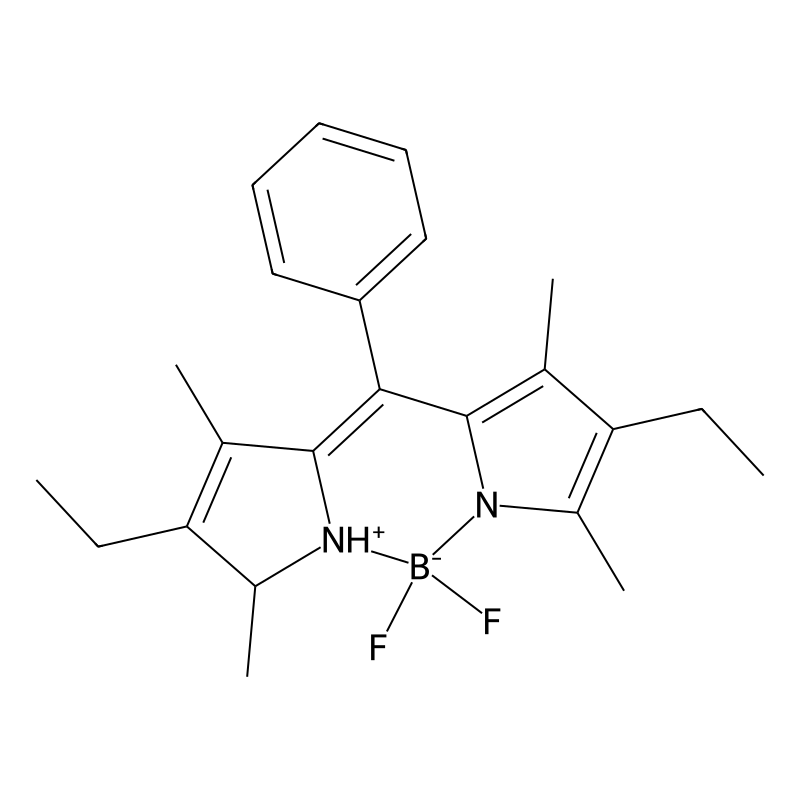2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, commonly referred to as a BODIPY dye, is a member of a class of fluorescent compounds known for their remarkable optical properties and versatility in various applications. This compound features a boron atom coordinated to a dipyrromethene core, which is responsible for its intense fluorescence and stability. The molecular formula is with a molecular weight of approximately 382.3 g/mol .
- Harmful if swallowed or inhaled.
- Irritating to the skin and eyes.
- May cause adverse environmental effects.
This compound belongs to a class of molecules known as Boron-dipyrromethenes (BODIPYs). BODIPYs are a well-studied class of organic fluorophores known for their exceptional photophysical properties, including high brightness, good photostability, and tunable emission colors []. These properties make them highly attractive for various scientific research applications.
Fluorescent Labeling
One of the major applications of 2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (like other BODIPYs) is in fluorescent labeling. Due to their bright fluorescence and diverse range of possible modifications, BODIPYs can be attached to various biomolecules like proteins, nucleotides, and DNA to track their movement and interactions within cells []. This technique allows researchers to visualize and study biological processes at the molecular level.
Organic Light-Emitting Diodes (OLEDs)
BODIPYs, including 2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, are being explored for their potential applications in OLEDs. Their efficient light emission and tunable colors make them promising candidates for next-generation displays and lighting devices []. Research is ongoing to optimize BODIPY-based OLEDs for improved efficiency, stability, and color purity.
BODIPY dyes exhibit significant biological activity, particularly in bioimaging and photodynamic therapy. Their high fluorescence quantum yields make them suitable for cellular imaging applications. Studies have shown that these compounds can effectively target cellular structures with low toxicity levels . Additionally, their ability to generate reactive oxygen species upon light activation makes them promising candidates for cancer therapy.
The synthesis of 2,6-diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene typically involves:
- Formation of the Dipyrromethene Core: This is achieved through the condensation of pyrrole derivatives with aldehydes.
- Boron Coordination: The dipyrromethene is then reacted with boron trifluoride or other boron sources to form the BODIPY core.
- Functionalization: Substituents are introduced at the 2 and 6 positions through electrophilic substitution or other coupling reactions .
This compound has various applications including:
- Fluorescent Probes: Used in live-cell imaging due to their high stability and fluorescence.
- Photodynamic Therapy Agents: Effective in generating singlet oxygen for cancer treatment.
- Sensors: Employed in detecting metal ions and other analytes due to their fluorescent properties.
- Organic Light Emitting Diodes (OLEDs): Utilized in electronic devices for their luminescent properties .
Interaction studies involving this BODIPY compound focus on its cellular uptake and localization. Research indicates that BODIPY dyes can be modified to enhance their specificity towards certain cellular organelles like mitochondria. For instance, functionalization with triphenylphosphonium has been shown to improve mitochondrial targeting without compromising fluorescence properties .
Several compounds share structural similarities with 2,6-diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene | Basic BODIPY structure | Lacks substituents at positions 2 and 6 |
| 2,6-Dimethyl-8-(naphthyl)-BODIPY | Naphthyl group substitution | Exhibits enhanced near-infrared fluorescence |
| 2,6-Diisopropyl-BODIPY | Isopropyl substituents | Improved solubility and photostability |
| 4-Bromo-BODIPY | Bromine substitution | Useful in cross-coupling reactions |
The uniqueness of 2,6-diethyl-8-phenyl derivative lies in its specific substituents that enhance its optical properties while maintaining stability and low toxicity. Its ability to be tailored for diverse applications makes it a versatile compound in both research and practical applications.








